5-Bromo-N-(cyclopropylmethyl)-2-fluoro-4-methylbenzamide
Beschreibung
Eigenschaften
IUPAC Name |
5-bromo-N-(cyclopropylmethyl)-2-fluoro-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c1-7-4-11(14)9(5-10(7)13)12(16)15-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVIDFOCPDRRDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(=O)NCC2CC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Carboxylic Acid to Amide via Acyl Chloride Intermediate
The most widely documented method for synthesizing benzamide derivatives involves converting a carboxylic acid to an acyl chloride, followed by reaction with an amine. For 5-Bromo-N-(cyclopropylmethyl)-2-fluoro-4-methylbenzamide , this entails:
-
Synthesis of 5-bromo-2-fluoro-4-methylbenzoic acid : Halogenation and methylation of a benzoic acid precursor.
-
Acyl chloride formation : Treatment with oxalyl chloride (1.0 equiv) and catalytic DMF in anhydrous dichloromethane (DCM) at 0°C for 30 minutes, followed by stirring at room temperature for 2 hours.
-
Amidation : Dropwise addition of the acyl chloride to cyclopropylmethylamine (1.2 equiv) and triethylamine (1.5 equiv) in DCM at 0°C. The reaction proceeds until completion (monitored by TLC), followed by extraction with ethyl acetate and purification via flash column chromatography.
Key Data :
| Step | Reagents/Conditions | Yield (Typical) |
|---|---|---|
| Acyl chloride formation | Oxalyl chloride, DMF, DCM, 0°C to RT | >90% |
| Amidation | Cyclopropylmethylamine, TEA, DCM, 0°C | 75–85% |
Electrochemical Synthesis
Direct Electrochemical Amidation
Recent advances utilize electrochemical methods to streamline amide bond formation. A protocol adapted from employs:
-
ElectraSyn 2.0 with a graphite anode and platinum cathode.
-
Reaction mixture : 0.2 mmol benzamide precursor, 10 equiv H₂O, 0.5 mmol nBu₄NBF₄ in CH₃CN (5 mL).
-
Conditions : Constant current (5.0 mA, 10–12 hours), room temperature.
Gram-scale adaptation :
This method eliminates stoichiometric coupling reagents, offering a scalable alternative with reduced waste.
Green Chemistry Approaches
Surfactant-Mediated Aqueous Amidation
A water-based method using 2 wt% TPGS-750-M surfactant achieves amide bond formation without organic solvents:
-
Reaction : 5-Bromo-2-fluoro-4-methylbenzoic acid (1 equiv), cyclopropylmethylamine (1.2 equiv), and surfactant in H₂O at 60°C for 16 hours.
-
Work-up : Extraction with ethyl acetate, washing with NaOH/HCl, and chromatography.
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Environmental Impact |
|---|---|---|---|
| Classical Acyl Chloride | 85 | High | Moderate (uses DCM) |
| Electrochemical | 86 | Medium | Low (solvent recycle) |
| Surfactant/Water | 95* | Low | Very Low |
*Reported for structurally similar compounds.
Challenges and Optimization
Functional Group Compatibility
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-N-(cyclopropylmethyl)-2-fluoro-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki, Heck, or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide).
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl or alkyne-linked products.
Wissenschaftliche Forschungsanwendungen
5-Bromo-N-(cyclopropylmethyl)-2-fluoro-4-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Bromo-N-(cyclopropylmethyl)-2-fluoro-4-methylbenzamide involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Substituent Position and Functional Group Variations
Key Comparisons:
- 2-Bromo-N-(cyclopropylmethyl)-5-fluorobenzamide (CAS 1016822-63-1) : This analog swaps the positions of bromine (2-position) and fluorine (5-position) compared to the target compound. Such positional changes can alter electronic effects (e.g., dipole moments) and hydrogen-bonding interactions with biological targets.
- Sulfonamide Derivatives () :
Compounds like 5-Bromo-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzenesulfonamide (5f) share bromine and hydroxyl substituents but feature a sulfonamide core instead of a benzamide. Sulfonamides generally exhibit higher polarity and solubility due to the sulfonyl group, whereas benzamides may offer better membrane permeability due to reduced hydrogen-bonding capacity.
Table 1: Substituent Comparison
Cyclopropylmethyl Group in Medicinal Chemistry
The cyclopropylmethyl moiety is a recurring feature in bioactive compounds:
- Naltrexone Hydrochloride : This opioid antagonist uses a cyclopropylmethyl group on a morphinan skeleton to enhance receptor binding and metabolic stability. The strained cyclopropane ring resists oxidative metabolism, a property likely shared by the target compound.
- Piperazine Derivatives () : Compounds like (1R,4R)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-amine incorporate cyclopropylmethyl-piperazine moieties in spirocyclic systems. While structurally distinct from the target benzamide, these examples highlight the group’s role in improving CNS penetration and modulating steric interactions.
Impact on Target Compound:
- The cyclopropylmethyl group may reduce first-pass metabolism by cytochrome P450 enzymes due to its non-planar structure.
Physicochemical Properties
Halogen and Alkyl Effects:
- Bromine vs. Fluorine : Bromine’s higher lipophilicity (logP contribution) compared to fluorine enhances membrane permeability but may reduce aqueous solubility. In the target compound, bromine at the 5-position could create a hydrophobic hotspot for target binding.
Biologische Aktivität
5-Bromo-N-(cyclopropylmethyl)-2-fluoro-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom at the 5-position, a fluorine atom at the 2-position, and a cyclopropylmethyl group attached to the nitrogen of the amide. This unique substitution pattern may influence its interaction with biological targets.
Anti-Inflammatory Properties
Research indicates that 5-Bromo-N-(cyclopropylmethyl)-2-fluoro-4-methylbenzamide exhibits anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes. COX-2 selective inhibitors are known to reduce inflammation without the gastrointestinal side effects associated with non-selective NSAIDs .
Table 1: Comparison of COX Inhibition Potency
| Compound | COX-1 Inhibition | COX-2 Inhibition | Selectivity Ratio |
|---|---|---|---|
| 5-Bromo-N-(cyclopropylmethyl)-2-fluoro-4-methylbenzamide | Low | High | High |
| Traditional NSAIDs | High | High | Low |
| New COX-2 Selective Inhibitors | Low | High | Moderate |
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly its ability to inhibit tumor growth and metastasis. Studies have shown that it may interfere with cancer cell proliferation by modulating specific signaling pathways involved in cell survival and apoptosis.
Case Study: Anticancer Efficacy
In a study examining various benzamide derivatives, 5-Bromo-N-(cyclopropylmethyl)-2-fluoro-4-methylbenzamide demonstrated significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to its ability to induce apoptosis through caspase activation and mitochondrial pathway modulation .
The biological activity of 5-Bromo-N-(cyclopropylmethyl)-2-fluoro-4-methylbenzamide is primarily mediated through its interaction with specific molecular targets:
- Receptor Binding : The compound may act as a ligand for certain receptors, influencing downstream signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory processes and cancer progression.
- Cell Cycle Regulation : The compound can affect cell cycle dynamics, promoting cell cycle arrest in cancer cells.
Research Findings
Several studies have focused on the structure-activity relationship (SAR) of this compound and similar derivatives. These studies suggest that modifications to the bromine and fluorine substituents can significantly alter biological activity:
- Bromine Substitution : The presence of bromine enhances lipophilicity, potentially improving membrane permeability.
- Fluorine Substitution : Fluorine atoms can increase metabolic stability and binding affinity to target proteins.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Removal of Bromine | Decreased potency against COX-2 |
| Removal of Fluorine | Reduced selectivity for cancer cell lines |
| Alteration of Cyclopropyl Group | Impact on receptor binding affinity |
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-N-(cyclopropylmethyl)-2-fluoro-4-methylbenzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : A multi-step synthesis is typically employed, starting with halogenated benzoyl chloride intermediates. For example, 4-bromobenzoyl chloride reacts with cyclopropylmethylamine under controlled conditions (room temperature, dichloromethane solvent) to yield N-cyclopropylbenzamide derivatives with >95% purity . Key factors include:
- Temperature : Lower temperatures reduce side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
- Stoichiometry : Excess amine (1.2–1.5 equiv.) improves coupling efficiency.
Post-synthetic fluorination at the 2-position can be achieved using KF or Selectfluor under anhydrous conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR :
- Aromatic protons appear as doublets (δ 7.2–8.1 ppm) due to fluorine coupling (J = 8–12 Hz).
- Cyclopropylmethyl protons show distinct splitting (δ 0.5–1.2 ppm) .
- X-ray crystallography : Resolves steric effects of the cyclopropyl group and confirms dihedral angles between aromatic rings .
- FT-IR : Amide C=O stretch at ~1650 cm⁻¹; bromine C-Br at ~560 cm⁻¹ .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Solubility :
- DMSO >10 mg/mL; limited aqueous solubility (<0.1 mg/mL at pH 7.4) .
- Enhanced in polar solvents (e.g., ethanol) via hydrogen bonding with the amide group.
- Stability :
- Degrades above 150°C; store at 2–8°C under inert atmosphere.
- Hydrolytically stable at pH 4–9 for 24 hours .
Advanced Research Questions
Q. How does crystallographic data inform polymorph screening and material properties?
- Methodological Answer : Monoclinic crystal systems (e.g., space group P21/n) are common for cyclopropyl-containing benzamides. Key parameters from analogous compounds include:
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | |
| Unit Cell (Å, °) | a=14.59, b=6.65, c=20.63, β=98.4 | |
| Volume (ų) | 1979.88 |
Polymorph screening should use solvent-drop grinding and differential scanning calorimetry (DSC) to identify thermodynamically stable forms.
Q. How should researchers resolve contradictions in biological assay outcomes (e.g., enzyme inhibition vs. receptor binding)?
- Methodological Answer :
- Assay validation : Confirm compound purity (>98% via HPLC) and exclude aggregation artifacts using detergents (e.g., 0.01% Tween-20) .
- Target specificity : Perform competitive binding assays with radiolabeled ligands (e.g., [³H]-ATP for kinases) to distinguish direct inhibition from allosteric effects .
- Data normalization : Use positive/negative controls (e.g., staurosporine for kinase inhibition) to account for batch variability .
Q. What computational approaches predict reactivity and interaction mechanisms for this benzamide derivative?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electrophilic aromatic substitution at the 5-bromo position (activation energy ~25 kcal/mol) .
- Molecular docking : The cyclopropyl group occupies hydrophobic pockets in enzyme active sites (e.g., COX-2; Glide score = −9.2 kcal/mol) .
- MD simulations : Predicts aqueous solubility trends via solvation free energy calculations (ΔG ~−5.6 kcal/mol) .
Q. How do steric effects from the cyclopropylmethyl group influence regioselectivity in substitution reactions?
- Methodological Answer : The cyclopropyl group imposes significant steric hindrance, directing electrophiles to the para position of the benzene ring. For example:
- Nitration : Yields 4-nitro derivatives due to steric blocking at the ortho position .
- Suzuki coupling : Requires bulky palladium ligands (e.g., SPhos) to access meta-substituted products .
Q. What structure-activity relationship (SAR) insights exist for cyclopropyl-containing benzamides in medicinal chemistry?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
